Faropenem(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

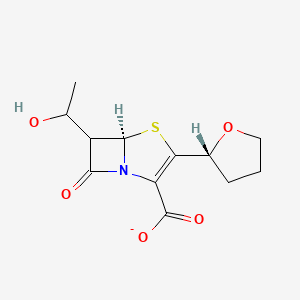

Faropenem(1-) is a member of penems and a member of oxolanes.

Wissenschaftliche Forschungsanwendungen

Treatment of Urinary Tract Infections (UTIs)

Faropenem has been primarily utilized in Japan and India for treating UTIs. Clinical trials indicate that it is effective against various uropathogens, including Escherichia coli and Klebsiella pneumoniae. However, there are concerns regarding treatment failures and recurrence rates associated with Faropenem therapy .

Table 1: Clinical Trials of Faropenem for UTIs

| Study Type | Location | Sample Size | Indication | Key Findings |

|---|---|---|---|---|

| Randomized | Japan | 1671 | UTI | Efficacy comparable to cefuroxime |

| Observational | USA/Canada | 10 | UTI | Limited evidence on long-term outcomes |

Respiratory Tract Infections

Faropenem has shown effectiveness against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Studies have demonstrated that it can be a suitable alternative to other antibiotics in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .

Table 2: Efficacy of Faropenem in Respiratory Infections

| Pathogen | Activity Level |

|---|---|

| Streptococcus pneumoniae | High |

| Haemophilus influenzae | High |

| Moraxella catarrhalis | Moderate |

Pediatric Applications

In pediatric populations, Faropenem has been administered safely at doses ranging from 15 to 30 mg/kg/day. It has demonstrated significant activity against common pediatric pathogens and is particularly effective for respiratory infections among children under two years old .

Table 3: Indications of Faropenem in Pediatric Patients

| Indication |

|---|

| Bacterial pneumonia |

| Otitis media |

| Acute sinusitis |

| Urinary tract infections |

Resistance Mechanisms

Despite its broad-spectrum activity, resistance to Faropenem can occur, particularly due to the production of metallo β-lactamases. However, studies indicate that resistance rates are lower compared to other β-lactams like imipenem .

Table 4: Resistance Profiles of Common Pathogens

| Pathogen | Resistance Rate (%) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | High |

| Enterococcus faecium | Moderate |

| Klebsiella pneumoniae | Low |

Case Study 1: Treatment Outcome in Multidrug-Resistant Infections

A study involving patients with multidrug-resistant infections highlighted the effectiveness of Faropenem as an alternative therapy. Patients treated with Faropenem showed significant improvement in clinical symptoms and microbiological clearance .

Case Study 2: Pediatric Use in Community-Acquired Infections

In a cohort study involving pediatric patients with community-acquired infections, Faropenem was found to be more effective than traditional therapies in cases resistant to standard treatments. The study reported a high success rate with minimal adverse effects .

Analyse Chemischer Reaktionen

Hydrolysis by β-Lactamases

Faropenem(1−) undergoes hydrolysis via serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs) , with distinct mechanisms:

Serine-β-Lactamase (KPC-2)

| Parameter | Value | Source |

|---|---|---|

| k<sub>cat</sub> | 0.22 ± 0.01 s⁻¹ | |

| K<sub>M</sub> | 44 ± 5 μM | |

| k<sub>cat</sub>/K<sub>M</sub> | 5.0 × 10³ M⁻¹s⁻¹ |

-

Mechanism : Acylation of Ser70 forms a tetrahedral intermediate, followed by deacylation via Gln166-activated water .

-

Key Interactions :

Metallo-β-Lactamase (VIM-2, L1)

| Enzyme | k<sub>cat</sub> (s⁻¹) | K<sub>M</sub> (μM) | k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹) |

|---|---|---|---|

| VIM-2 | 2.1 ± 0.1 | 31 ± 4 | 6.8 × 10⁴ |

| L1 | 1.9 ± 0.1 | 210 ± 20 | 9.0 × 10³ |

-

Mechanism : Zinc ions (Zn²⁺) polarize the β-lactam carbonyl, enabling nucleophilic attack by a hydroxide ion.

-

Product : Δ1-imine tautomer stabilized by interactions with Zn2 and Tyr32 (L1) or Lys224 (VIM-2) .

Chemical Degradation Pathways

Faropenem(1−) degrades under aqueous acidic conditions (pH 3.2) via:

-

β-Lactam Ring Cleavage : pH-dependent hydrolysis generates penicilloic acid derivatives .

-

Oxidation : Reactive oxygen species (e.g., - OH) attack the tetrahydrofuran ring, yielding epoxide intermediates .

-

5-Hydroxymethyl-2-furfural (from tetrahydrofuran oxidation).

-

1-Deoxyglucosone (via Maillard reaction pathways).

Stability and Reactivity

-

Thermal Stability : Stable ≤100°C in anhydrous solvents (e.g., THF) .

-

pH Sensitivity : Rapid degradation at pH <4 or >8 due to β-lactam ring instability .

-

Metal Interactions : Binds Zn²⁺ in MBLs via the thiazoline sulfur and carboxylate oxygen .

Comparative Reactivity with Other β-Lactams

| Feature | Faropenem(1−) | Imipenem | Meropenem |

|---|---|---|---|

| β-Lactamase Stability | Moderate | Low | High |

| Hydrolysis Rate (KPC-2) | 0.22 s⁻¹ | 12 s⁻¹ | 0.05 s⁻¹ |

| Zinc Affinity (L1) | 210 μM | 45 μM | 18 μM |

Faropenem(1−) exhibits reduced CNS toxicity compared to carbapenems due to lower affinity for neuronal GABA receptors .

Stereochemical Influences

Eigenschaften

Molekularformel |

C12H14NO5S- |

|---|---|

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5?,6-,7?,11-/m1/s1 |

InChI-Schlüssel |

HGGAKXAHAYOLDJ-YZJVMBJSSA-M |

Isomerische SMILES |

CC(C1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O |

Kanonische SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.